Physical and chemical properties of (3-Bromo-5-methylphenyl)methanamine hydrochloride
Physical and chemical properties of (3-Bromo-5-methylphenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of (3-Bromo-5-methylphenyl)methanamine hydrochloride, a key building block in contemporary medicinal chemistry and drug discovery. The strategic placement of the bromo and methyl groups on the phenyl ring offers unique steric and electronic properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document details its structural attributes, physicochemical characteristics, and provides practical, field-tested protocols for its synthesis and analytical characterization.
Compound Identification and Structure
(3-Bromo-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative. The presence of a bromine atom and a methyl group at the meta positions of the benzene ring, relative to the aminomethyl group, are critical to its reactivity and potential applications in creating compounds with specific pharmacological profiles.
Molecular Structure:
Figure 1: Chemical structure of (3-Bromo-5-methylphenyl)methanamine hydrochloride.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in synthesis. The following table summarizes its key identifiers and characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-bromo-5-methylphenyl)methanamine hydrochloride | [1] |
| CAS Number | 1646570-05-9 | [1] |
| Molecular Formula | C₈H₁₁BrClN | [2] |
| Molecular Weight | 236.54 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [3] |
| LogP (predicted) | 2.38 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Synthesis and Reactivity
The synthesis of (3-Bromo-5-methylphenyl)methanamine hydrochloride can be approached through several established synthetic routes, primarily involving the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Synthetic Workflow: Reduction of 3-Bromo-5-methylbenzonitrile
A common and efficient method for the preparation of (3-Bromo-5-methylphenyl)methanamine hydrochloride is the reduction of 3-bromo-5-methylbenzonitrile. This transformation can be achieved using various reducing agents, followed by salt formation with hydrochloric acid.
Figure 2: A representative synthetic workflow for the preparation of (3-Bromo-5-methylphenyl)methanamine hydrochloride.
Protocol: Synthesis via Nitrile Reduction
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Step 1: Reduction of 3-Bromo-5-methylbenzonitrile. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-bromo-5-methylbenzonitrile in an anhydrous ether such as tetrahydrofuran (THF) is prepared. To this solution, a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Rationale: The choice of a powerful reducing agent like LiAlH₄ is crucial for the efficient conversion of the nitrile to the primary amine. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.
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Step 2: Work-up and Isolation of the Free Base. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude (3-Bromo-5-methylphenyl)methanamine as a free base.
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Step 3: Hydrochloride Salt Formation. The crude free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate, (3-Bromo-5-methylphenyl)methanamine hydrochloride, is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.
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Self-Validation: The formation of a precipitate upon the addition of HCl is a strong indicator of successful salt formation. The purity of the final product can be readily assessed by measuring its melting point and by the analytical techniques described in the following section.
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Reactivity Profile
As a primary benzylamine hydrochloride, the compound's reactivity is primarily centered around the amino group. The hydrochloride salt is generally stable and less prone to oxidation compared to the free base. The free base, which can be generated by treatment with a base, is a nucleophile and can participate in a variety of reactions, including:
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N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to form secondary or tertiary amines, which are common motifs in pharmaceutical compounds.
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Amide Formation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides.
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Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases).
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further structural diversity.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of (3-Bromo-5-methylphenyl)methanamine hydrochloride. The following are standard analytical techniques and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of the protons in the molecule. The expected signals are:
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A singlet for the methyl (CH₃) protons.
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A singlet or a multiplet for the benzylic (CH₂) protons.
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A broad singlet for the ammonium (NH₃⁺) protons, which may be exchangeable with D₂O.
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Signals in the aromatic region corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
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A signal for the methyl carbon.
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A signal for the benzylic carbon.
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Four signals in the aromatic region for the six carbons of the benzene ring (two of which will be quaternary carbons).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For an amine hydrochloride, characteristic absorption bands are expected. The N-H stretching vibrations of the ammonium group (-NH₃⁺) typically appear as a broad band in the region of 3200-2800 cm⁻¹.[4][5][6] Other expected signals include:
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C-H stretching vibrations of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).
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N-H bending vibrations (around 1600-1500 cm⁻¹).
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C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹).
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C-N stretching vibrations (around 1250-1020 cm⁻¹).
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C-Br stretching vibrations (typically in the fingerprint region, below 700 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3-Bromo-5-methylphenyl)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique. The expected mass spectrum would show a prominent peak for the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the protonated form of C₈H₁₀BrN. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum, with two major peaks separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Applications in Drug Discovery and Development
Substituted benzylamines are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. The unique substitution pattern of (3-Bromo-5-methylphenyl)methanamine hydrochloride makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications in areas such as:
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Oncology: As a precursor for inhibitors of enzymes involved in cancer cell proliferation and survival.
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Neuroscience: For the development of ligands for receptors and transporters in the central nervous system, with potential applications in treating neurological and psychiatric disorders.
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Infectious Diseases: As a building block for novel antibacterial and antiviral agents.
The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
Safety and Handling
(3-Bromo-5-methylphenyl)methanamine hydrochloride is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. OA Monitor Ireland. Available from: [Link]
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HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. Available from: [Link]
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THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available from: [Link]
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HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. Available from: [Link]
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Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available from: [Link]
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Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available from: [Link]
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(3-Bromo-5-methylphenyl)methanamine hydrochloride 97%. AiFChem, an Xtalpi Company. Available from: [Link]
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Supplementary Material. Royal Society of Chemistry. Available from: [Link]
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